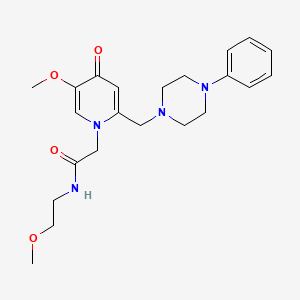![molecular formula C15H15N3OS B2525179 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine CAS No. 1041594-92-6](/img/structure/B2525179.png)
4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine involves the use of NMR, IR, DSC, and X-ray crystallography to characterize the final product . Similarly, the synthesis of various isoxazolyl thioureas and their subsequent reactions to form different compounds, including 1,3,4-oxadiazoles, is detailed, indicating a multi-step synthetic process that involves cyclocondensation and refluxing with specific reagents . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been analyzed using X-ray crystallography, which provides detailed information about the crystal lattice and intermolecular interactions, such as hydrogen bonds and π-interactions . These techniques could be applied to determine the molecular structure of "4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine" and to understand its three-dimensional conformation and stability.
Chemical Reactions Analysis
The papers describe the reactivity of similar compounds, which can undergo various chemical reactions to form new structures. For example, the formation of acid hydrazides and their subsequent reactions to yield oxadiazoles indicates a level of reactivity that could be relevant for the compound . Additionally, the synthesis of 4-thio-substituted amines suggests that the thioether group can be introduced into aromatic compounds, which might be a key step in the synthesis of the target molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, with one compound exhibiting an orthorhombic space group and specific cell dimensions, as well as a density of 1.617 g·cm^-3 . The impact sensitivity and friction sensitivity of energetic material precursors are also measured, providing a sense of the stability and safety of these compounds . These properties are crucial for understanding the behavior of the compound under different conditions and for its potential applications.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has explored the synthesis and evaluation of compounds containing the 1,3,4-oxadiazole moiety for their potential antimicrobial and antifungal activities. For example, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating significant activity against various microbial species compared to reference standards (Gul et al., 2017). Similarly, Nimbalkar et al. (2016) highlighted the antifungal potential of 1,3,4-oxadiazole derivatives against pathogenic fungal strains, indicating their promise as scaffolds for antifungal drug development (Nimbalkar et al., 2016).
Anticancer Activities
The anticancer efficacy of 1,3,4-oxadiazole derivatives has also been a significant area of research. Yakantham et al. (2019) designed, synthesized, and evaluated 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives for their anticancer activity, demonstrating promising results against various human cancer cell lines (Yakantham et al., 2019). This underscores the potential of 1,3,4-oxadiazole derivatives as lead compounds in cancer therapy.
Corrosion Inhibition
Compounds featuring the 1,3,4-oxadiazole ring have also been evaluated for their corrosion inhibition properties. Bentiss et al. (2004) studied 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole and related compounds as corrosion inhibitors for mild steel in acidic media, finding them to be effective in preventing corrosion, which could be beneficial for industrial applications (Bentiss et al., 2004).
properties
IUPAC Name |
4,5-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)14-17-15(19-18-14)12-9(2)10(3)20-13(12)16/h4-7H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYWASJJUHNTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(SC(=C3C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)
![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)

![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)



![2-Chloro-N-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]acetamide](/img/structure/B2525114.png)
![Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2525116.png)
![2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2525117.png)
![N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2525118.png)
